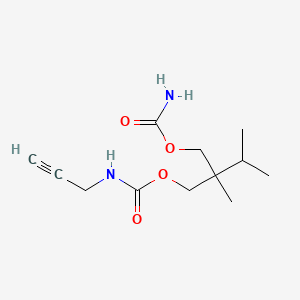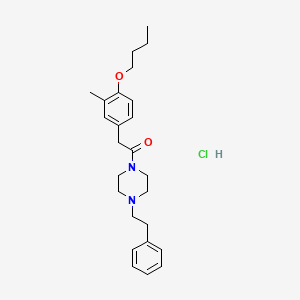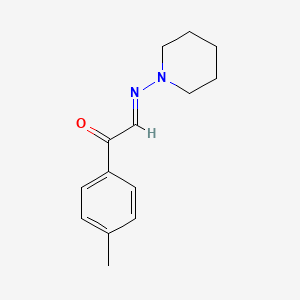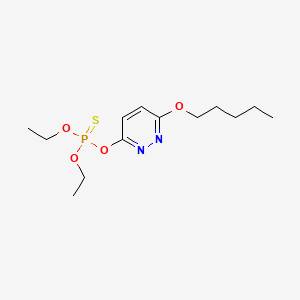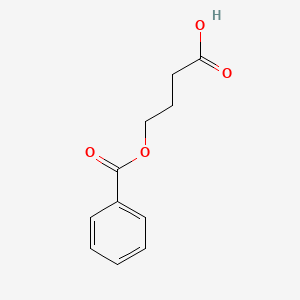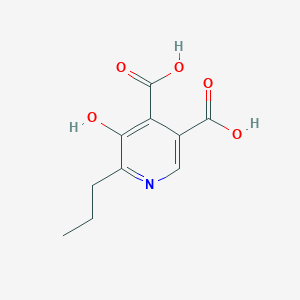![molecular formula C11H21NO4Si B14684052 3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile CAS No. 24820-56-2](/img/structure/B14684052.png)
3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a cyanoethoxy group, a propenyl group, and three methoxy groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane typically involves the reaction of a suitable silicon precursor with 2-cyanoethanol and a propenylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through distillation or chromatography to remove any impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane can undergo various chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Addition Reactions: The propenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane include acids, bases, nucleophiles, and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of 3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted silanes, while hydrolysis reactions produce silanols and other silicon-containing compounds .
Applications De Recherche Scientifique
3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane involves its interaction with various molecular targets and pathways. The cyanoethoxy group can participate in nucleophilic or electrophilic reactions, while the propenyl group can undergo addition reactions. The methoxy groups can be hydrolyzed to form reactive silanol groups, which can further react with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite: This compound shares the cyanoethoxy group but differs in its overall structure and reactivity.
3-(2-Cyanoethoxy)propanoic acid: Similar in containing the cyanoethoxy group, but it has different functional groups and applications.
2-Cyanoethoxy derivatives of dammarane triterpenoids: These compounds have similar cyanoethoxy groups but are based on a different core structure.
Uniqueness
3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane is unique due to its combination of functional groups, which confer distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
24820-56-2 |
|---|---|
Formule moléculaire |
C11H21NO4Si |
Poids moléculaire |
259.37 g/mol |
Nom IUPAC |
3-(2-methyl-4-trimethoxysilylbut-3-en-2-yl)oxypropanenitrile |
InChI |
InChI=1S/C11H21NO4Si/c1-11(2,16-9-6-8-12)7-10-17(13-3,14-4)15-5/h7,10H,6,9H2,1-5H3 |
Clé InChI |
UYIOITAGWJIBKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=C[Si](OC)(OC)OC)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


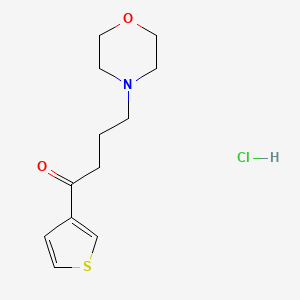

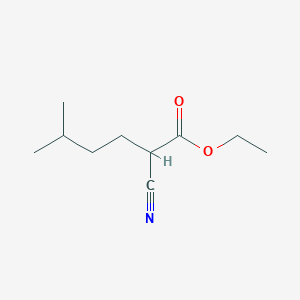
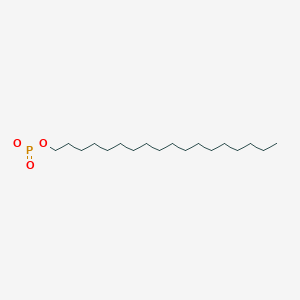
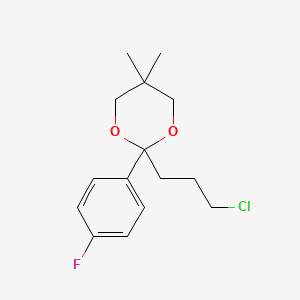
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)

